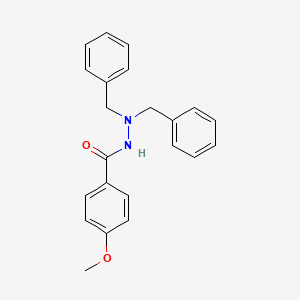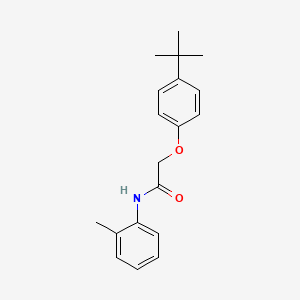
N',N'-dibenzyl-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-dibenzyl-4-methoxybenzohydrazide is an organic compound with the molecular formula C22H22N2O2 It is a derivative of benzohydrazide, characterized by the presence of two benzyl groups and a methoxy group attached to the benzohydrazide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-4-methoxybenzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-methoxybenzohydrazide+2benzyl chlorideNaOH, refluxN’,N’-dibenzyl-4-methoxybenzohydrazide
Industrial Production Methods
Industrial production methods for N’,N’-dibenzyl-4-methoxybenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’,N’-dibenzyl-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the reagents used.
科学的研究の応用
N’,N’-dibenzyl-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N’,N’-dibenzyl-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N’,N’-dimethyl-4-methoxybenzohydrazide
- N’,N’-diethyl-4-methoxybenzohydrazide
- N’,N’-diphenyl-4-methoxybenzohydrazide
Uniqueness
N’,N’-dibenzyl-4-methoxybenzohydrazide is unique due to the presence of two benzyl groups, which confer distinct chemical and physical properties compared to other similar compounds. These properties may include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N',N'-dibenzyl-4-methoxybenzohydrazide |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-14-12-20(13-15-21)22(25)23-24(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,23,25) |
InChIキー |
YKJBIHCDNJFEPV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)

![N,N'-(oxydibenzene-4,1-diyl)bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B11653996.png)
![N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11653999.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11654009.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11654013.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11654018.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
![Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11654040.png)
![6-Amino-3-(methoxymethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654047.png)
![methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654048.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline](/img/structure/B11654053.png)
![2,2'-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11654061.png)
